1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a butyl group, a methyl group, a phenylsulfanyl group, and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. This reaction forms 1-butylcyclohexanone, which is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting intermediate is treated with phenylsulfanyl chloride to introduce the phenylsulfanyl group, followed by reduction with lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by sequential reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
Scientific Research Applications
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
Comparison with Similar Compounds
1-Butyl-2-methylcyclohexan-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
2-Methyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is unique due to the presence of all three functional groups (butyl, methyl, and phenylsulfanyl) attached to the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112261-06-0 |
---|---|
Molecular Formula |
C17H26OS |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-3-4-13-17(18)14-9-8-12-16(17,2)19-15-10-6-5-7-11-15/h5-7,10-11,18H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
WHVNKHHSMLJXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1(C)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.